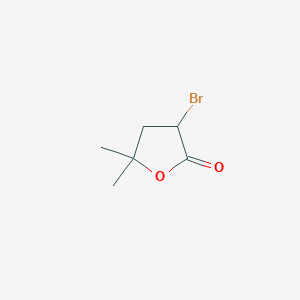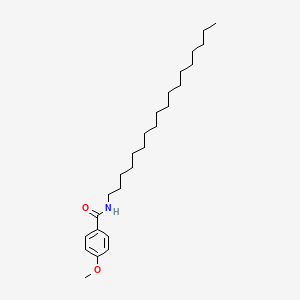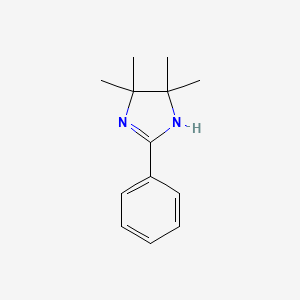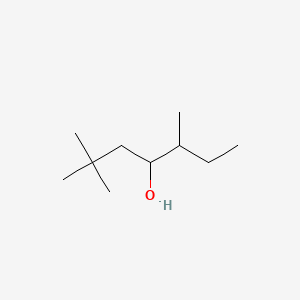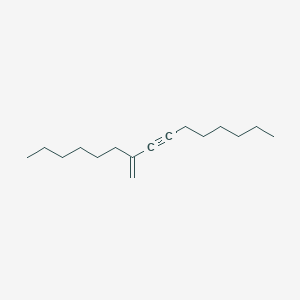
7-Pentadecyne, 9-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Pentadecyne, 9-methylene-: is an organic compound with the molecular formula C16H28 . It is a hydrocarbon that contains a triple bond (alkyne) and a methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 9-methylene- typically involves the use of alkyne precursors. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for 7-Pentadecyne, 9-methylene- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Pentadecyne, 9-methylene- can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: It can participate in substitution reactions where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
Scientific Research Applications
Chemistry: 7-Pentadecyne, 9-methylene- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and methylene groups.
Medicine: While direct medical applications are limited, derivatives of 7-Pentadecyne, 9-methylene- may have potential as pharmaceutical intermediates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism of action of 7-Pentadecyne, 9-methylene- involves its reactivity due to the presence of a triple bond and a methylene group. The triple bond is highly reactive and can participate in various addition and substitution reactions. The methylene group can act as a nucleophile or electrophile depending on the reaction conditions .
Molecular Targets and Pathways:
Triple Bond: Acts as a site for addition reactions.
Methylene Group: Participates in nucleophilic or electrophilic substitution reactions.
Comparison with Similar Compounds
Pentadecane: A saturated hydrocarbon with the formula C15H32.
7-Pentadecyne: An alkyne with the formula C15H28.
9-Methylene-7-pentadecyne: A similar compound with a slightly different structure.
Properties
CAS No. |
69520-29-2 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
9-methylidenepentadec-7-yne |
InChI |
InChI=1S/C16H28/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-12,14H2,1-2H3 |
InChI Key |
ONYQTHNBBFPVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


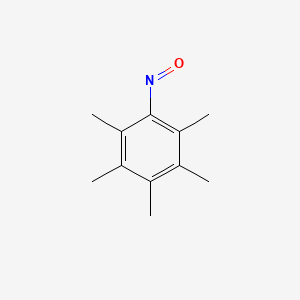
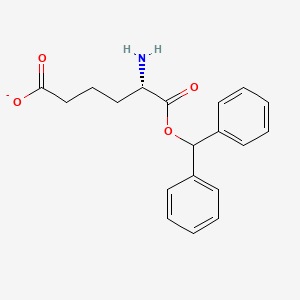
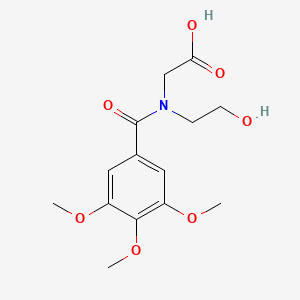
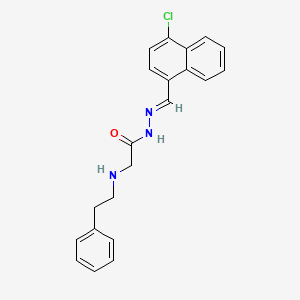

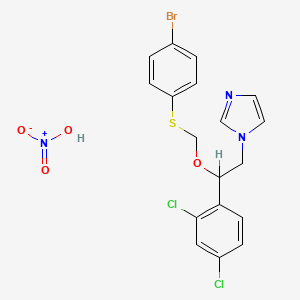

![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
